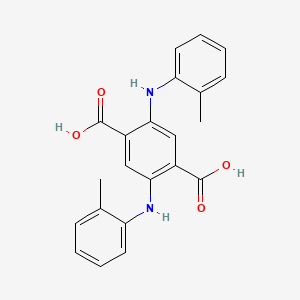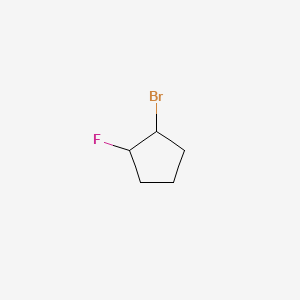![molecular formula C16H18O B14148132 {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol CAS No. 89165-05-9](/img/structure/B14148132.png)
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is an organic compound characterized by a phenylmethanol group substituted with a 4-methylphenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylethyl bromide and benzaldehyde.
Grignard Reaction: The 4-methylphenylethyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Benzaldehyde: The Grignard reagent is then added to benzaldehyde under controlled conditions to form the desired product.
Hydrolysis: The reaction mixture is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenylmethanol group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[2-(4-Methoxyphenyl)ethyl]phenyl}methanol
- {4-[2-(4-Chlorophenyl)ethyl]phenyl}methanol
- {4-[2-(4-Hydroxyphenyl)ethyl]phenyl}methanol
Uniqueness
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
89165-05-9 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
[4-[2-(4-methylphenyl)ethyl]phenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11,17H,6-7,12H2,1H3 |
Clave InChI |
GZNFSABPLQEYAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)
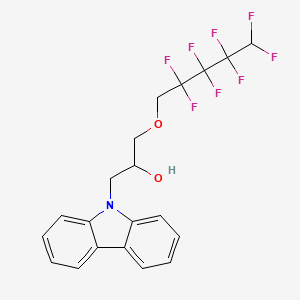


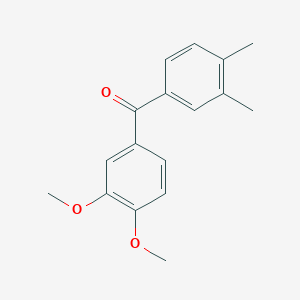
![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
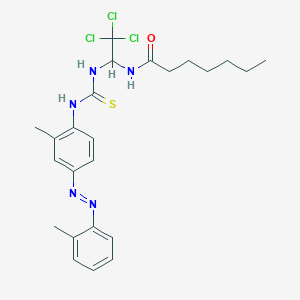
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)

